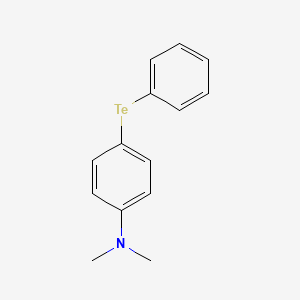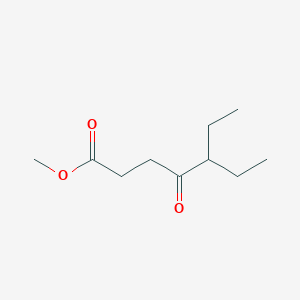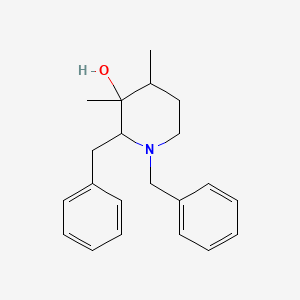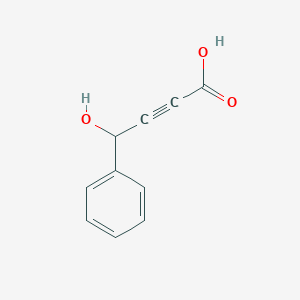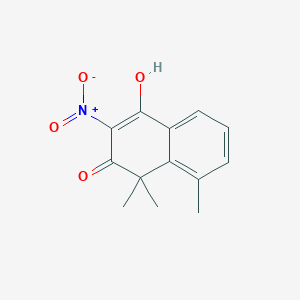
4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, dyes, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to a naphthalene derivative.
Hydroxylation: Addition of a hydroxyl group.
Methylation: Introduction of methyl groups at specific positions.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of organic reactions.
Biology
Biological Activity: Potential use in studying biological pathways and interactions.
Medicine
Pharmaceuticals: Potential precursor for drug development.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one would depend on its specific application. For example:
Biological Systems: Interaction with specific enzymes or receptors.
Chemical Reactions: Participation in electron transfer or radical formation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-1,1,8-trimethyl-2-naphthol
- 3-Nitro-1,1,8-trimethyl-2-naphthol
- 4-Hydroxy-3-nitronaphthalene
Uniqueness
4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one is unique due to the specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
63228-94-4 |
|---|---|
Formule moléculaire |
C13H13NO4 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
4-hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2-one |
InChI |
InChI=1S/C13H13NO4/c1-7-5-4-6-8-9(7)13(2,3)12(16)10(11(8)15)14(17)18/h4-6,15H,1-3H3 |
Clé InChI |
JOPCEDMHPWEONI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C(C(=O)C2(C)C)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


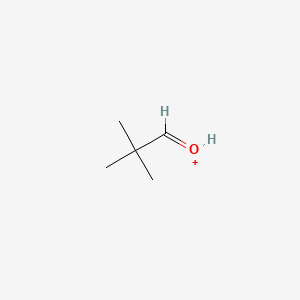
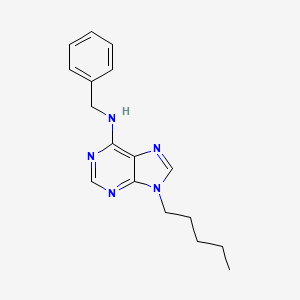

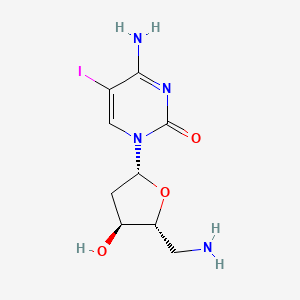
![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)
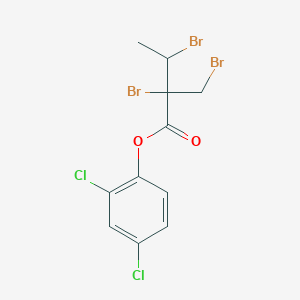

![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)
